![molecular formula C17H22N2O3 B14797385 N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)
N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, an acryloyl group, and a cyclohexanecarbohydrazide moiety. It has been studied for its biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide typically involves the reaction of cyclohexanecarbohydrazide with 3-(4-methoxyphenyl)acryloyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its cytotoxic activity against cancer cell lines, particularly breast cancer.
Mecanismo De Acción
The mechanism of action of N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. In the case of its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)acetamide: Another compound with a similar structure but different functional groups.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: A hybrid compound with similar biological activities.
Uniqueness
N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C17H22N2O3/c1-22-15-10-7-13(8-11-15)9-12-16(20)18-19-17(21)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,18,20)(H,19,21)/b12-9+ |
Clave InChI |
RAPNXZDCQTVFSU-FMIVXFBMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2CCCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NNC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



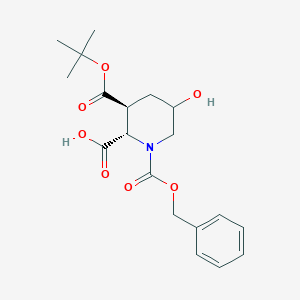
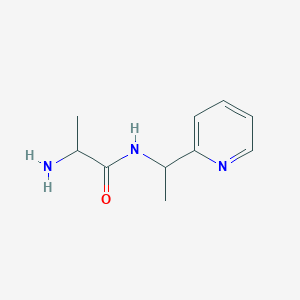

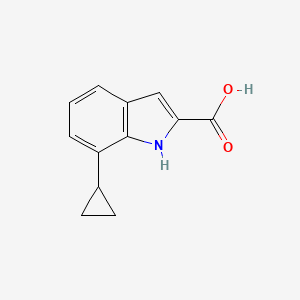
![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)

![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)
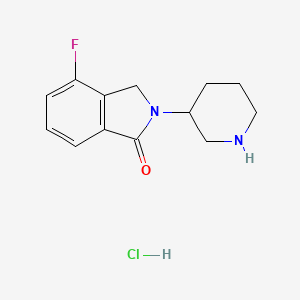

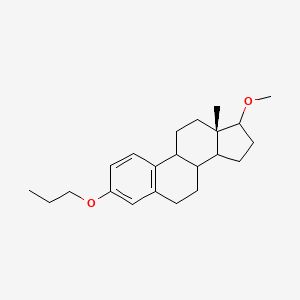
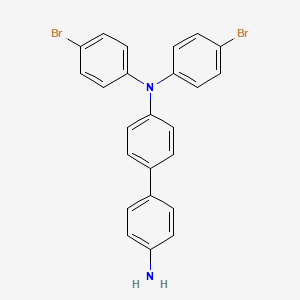

![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)
